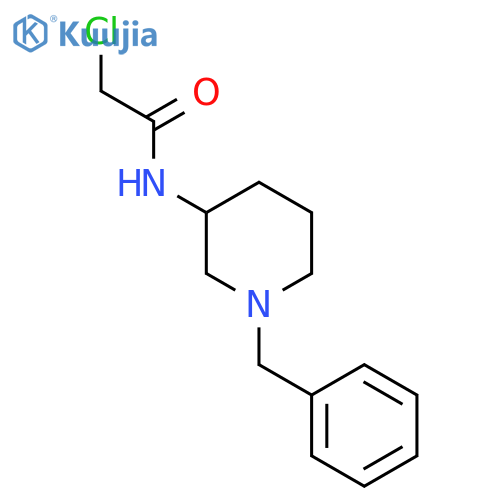Cas no 1353974-27-2 (N-(1-Benzyl-piperidin-3-yl)-2-chloro-acetamide)

1353974-27-2 structure
商品名:N-(1-Benzyl-piperidin-3-yl)-2-chloro-acetamide
CAS番号:1353974-27-2
MF:C14H19ClN2O
メガワット:266.766462564468
CID:2157646
N-(1-Benzyl-piperidin-3-yl)-2-chloro-acetamide 化学的及び物理的性質
名前と識別子
-
- N-(1-benzyl-piperidin-3-yl)-2-chloro-acetamide
- N-(1-benzylpiperidin-3-yl)-2-chloroacetamide
- (R)-N-(1-Benzylpiperidin-3-yl)-2-chloroacetamide
- (S)-N-(1-Benzylpiperidin-3-yl)-2-chloroacetamide
- AM93924
- N-(1-Benzyl-piperidin-3-yl)-2-chloro-acetamide
-
- インチ: 1S/C14H19ClN2O/c15-9-14(18)16-13-7-4-8-17(11-13)10-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11H2,(H,16,18)
- InChIKey: JBBCJUQSPWNPKL-UHFFFAOYSA-N
- ほほえんだ: ClCC(NC1CCCN(CC2C=CC=CC=2)C1)=O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 18
- 回転可能化学結合数: 4
- 複雑さ: 267
- トポロジー分子極性表面積: 32.299
じっけんとくせい
- 密度みつど: 1.2±0.1 g/cm3
- ふってん: 429.7±45.0 °C at 760 mmHg
- フラッシュポイント: 213.7±28.7 °C
- じょうきあつ: 0.0±1.0 mmHg at 25°C
N-(1-Benzyl-piperidin-3-yl)-2-chloro-acetamide セキュリティ情報
- シグナルワード:warning
- 危害声明: H303+H313+H333
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
N-(1-Benzyl-piperidin-3-yl)-2-chloro-acetamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM497387-1g |
N-(1-Benzylpiperidin-3-yl)-2-chloroacetamide |
1353974-27-2 | 97% | 1g |
$1045 | 2022-09-03 | |
| Fluorochem | 081924-500mg |
N-(1-Benzyl-piperidin-3-yl)-2-chloro-acetamide |
1353974-27-2 | 500mg |
£526.00 | 2022-03-01 |
N-(1-Benzyl-piperidin-3-yl)-2-chloro-acetamide 関連文献
-
Laura Zepeda-Velazquez,Benjamin Macphail,Michael A. Brook Polym. Chem., 2016,7, 4458-4466
-
Yahui Yang,Siyuan Xing,Zecong Fang,Helen Koo Lab Chip, 2017,17, 926-935
-
Makoto Tadokoro,Chihiro Iida,Yuriko Shimazaki,Kyosuke Isoda,You Suzuki,Tomoaki Sugaya,Yoshihide Kumagai,Motohiro Mizuno RSC Adv., 2012,2, 12101-12104
1353974-27-2 (N-(1-Benzyl-piperidin-3-yl)-2-chloro-acetamide) 関連製品
- 1379526-94-9(5,7-bis(trifluoromethyl)-1,8-naphthyridine-2-carboxylic acid)
- 1869599-51-8(5-(Benzyloxy)-2-{[(benzyloxy)carbonyl]amino}pentanoic acid)
- 1694440-15-7(1H-1,2,3-Triazole, 5-(chloromethyl)-1-(2,3-dichlorophenyl)-)
- 1554146-96-1(4-4-(2-aminoethyl)-1H-pyrazol-1-ylphenol)
- 383142-93-6(4-2-(Benzyloxy)Phenyl-1,3-Thiazole-2-Carbaldehyde)
- 2679932-69-3(rac-benzyl (3aR,6aS)-3a-cyano-2,2-dioxo-hexahydro-1H-2lambda6-thieno3,4-cpyrrole-5-carboxylate)
- 2171621-44-4(3-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanoylpyrrolidin-2-yl}propanoic acid)
- 1823914-28-8(4-(Isoxazol-3-yl)benzamide)
- 607738-00-1(2-(4-(4-Fluorophenyl)-1H-pyrazol-3-yl)-6-methylpyridine)
- 221087-47-4(N-(6-Bromopyridin-2-Yl)-2,2-Dimethylpropanamide)
推奨される供給者
Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量